molecular formula C11H9ClN2OS B5176834 2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone CAS No. 6342-22-9

2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone

Cat. No. B5176834
CAS RN: 6342-22-9
M. Wt: 252.72 g/mol
InChI Key: LRMVCGYKVVHRCB-UHFFFAOYSA-N
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Description

  • "2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone" is a compound with significant pharmacological importance. It belongs to a class of compounds known as pyrimidinones, which are known for their diverse biological activities (Galvão et al., 2014).

Synthesis Analysis

  • A method for the synthesis of related pyrimidinone compounds involves a four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, which offers a step-efficient and environmentally friendly approach (Shi et al., 2018).
  • Another synthesis method involves the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with chalcones (Quiroga et al., 1992).

Molecular Structure Analysis

  • X-ray structure determination and NMR characterization have been used to study the structure of similar fused heterocycles with a pyrimidinone ring. These studies provide insight into the molecular conformation and bonding arrangements in these compounds (Sawada et al., 1988).

Chemical Reactions and Properties

  • The chemical properties of pyrimidinone derivatives, including their reaction with chloroformyl isocyanate and subsequent methylation, have been studied, revealing details about their reactivity and potential chemical transformations (Sawada et al., 1988).

Physical Properties Analysis

  • Pyrimidinone derivatives exhibit distinct physical properties, including melting points and solubility, which can be analyzed through various spectroscopic techniques (Galvão et al., 2014).

Chemical Properties Analysis

  • The chemical properties of pyrimidinone derivatives are influenced by the position of sulfur atoms in the molecule. This can affect their electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many pyrimidinone derivatives are known to have biological activity, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, handling “2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The future research on “2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone” could involve exploring its potential biological activities and optimizing its properties for medicinal chemistry applications .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMVCGYKVVHRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC(=O)N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286937
Record name 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6342-22-9
Record name NSC49442
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48369
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48369
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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